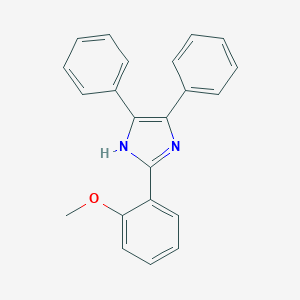

2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole

Description

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c1-25-19-15-9-8-14-18(19)22-23-20(16-10-4-2-5-11-16)21(24-22)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOGJAPOAUEYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941413 | |

| Record name | 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965-19-1 | |

| Record name | 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-(2-methoxyphenyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(2-methoxyphenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole: A Technical Guide

Abstract This technical guide details the synthesis, purification, and characterization of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, a tri-substituted imidazole derivative with potential pharmacological applications. The protocol focuses on the Debus-Radziszewski imidazole synthesis, utilizing a one-pot condensation of benzil, 2-methoxybenzaldehyde, and ammonium acetate. This guide provides mechanistic insights, step-by-step experimental procedures, and critical troubleshooting strategies for researchers in medicinal chemistry and drug development.

Introduction & Strategic Analysis

Tri-substituted imidazoles are a privileged scaffold in medicinal chemistry, serving as the core structure for p38 MAP kinase inhibitors, fungicides, and anti-inflammatory agents. The specific derivative, 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole , incorporates an ortho-methoxy group on the C2-phenyl ring.

Why this molecule?

-

Steric Influence: Unlike the para-isomer, the ortho-methoxy substituent introduces steric strain that can twist the phenyl ring out of coplanarity with the imidazole core, potentially altering binding affinity in protein pockets.

-

Electronic Effects: The methoxy group acts as an electron-donating group (EDG) by resonance but an electron-withdrawing group by induction. In the ortho position, the inductive effect and direct field effects are more pronounced than in the para position.

Retrosynthetic Analysis

The most efficient route to the target molecule is the disconnection of the imidazole ring into three components: a 1,2-diketone (benzil), an aldehyde (2-methoxybenzaldehyde), and a nitrogen source (ammonium acetate).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the imidazole core.

Mechanistic Insight

The formation of the imidazole ring follows the Debus-Radziszewski mechanism. Understanding this pathway is crucial for troubleshooting low yields.

-

Imine Formation: The ammonia (generated in situ from ammonium acetate) condenses with the 1,2-diketone (benzil) to form a di-imine or an

-hydroxy-imine intermediate. -

Aldehyde Activation: The aldehyde carbonyl is attacked by the nitrogen lone pairs of the intermediate.

-

Cyclization & Dehydration: Intramolecular nucleophilic attack closes the ring, followed by the loss of water to aromatize the system.

Critical Control Point: The reaction requires excess ammonium acetate (typically 4-10 equivalents) to prevent the formation of oxazole byproducts and to buffer the acetic acid solvent.

Figure 2: Simplified mechanistic pathway for the one-pot synthesis.

Experimental Protocols

Two methods are presented: Method A (Classic Reflux) is recommended for scalability and reliability. Method B (Microwave-Assisted) is recommended for high-throughput screening or small-scale optimization.

Method A: Thermal Condensation in Acetic Acid (Standard)

Reagents:

-

2-Methoxybenzaldehyde (10 mmol, 1.36 g)

-

Ammonium Acetate (50 mmol, 3.85 g)

-

Glacial Acetic Acid (30 mL)

Protocol:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Add Benzil and Ammonium Acetate to the flask. Pour in Glacial Acetic Acid. Stir until partially dissolved.

-

Initiation: Add 2-Methoxybenzaldehyde in one portion.

-

Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. Maintain reflux for 4–6 hours .

-

Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting benzil spot (yellow) should disappear.

-

-

Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of crushed ice-water with stirring.

-

Precipitation: A solid precipitate will form. If an oil forms instead, scratch the glass side with a rod or add a seed crystal to induce precipitation. Neutralize slightly with aqueous ammonia (NH₄OH) to pH ~7 to ensure complete precipitation of the free base.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove acetic acid and excess ammonium salts.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

-

Dissolve in boiling ethanol, filter while hot (if insoluble impurities exist), then cool slowly.

-

Method B: Microwave-Assisted Synthesis (Green/Fast)

Reagents:

-

Same molar ratios as Method A.

-

Solvent: Minimal ethanol or solvent-free (using silica support).

Protocol:

-

Mix Benzil, 2-Methoxybenzaldehyde, and Ammonium Acetate in a microwave process vial.

-

Add 2-3 mL of Ethanol or Acetic Acid as an energy transfer medium.

-

Irradiate at 140°C for 5–10 minutes (Power: 150-300 W).

-

Cool and pour into crushed ice. Filter and recrystallize as above.

Characterization & Data Analysis

The following data is expected for 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole. Note that the ortho-substitution pattern is distinct from the more common para-isomer.

| Parameter | Expected Value / Description | Notes |

| Physical State | White to Off-white crystalline solid | |

| Melting Point | 205 – 215 °C | Ortho-isomers typically melt lower than para-isomers (227-229°C) due to packing disruption. |

| Yield | 75 – 90% | Method A typically yields ~85%. |

| Rf Value | ~0.45 | Solvent: 30% Ethyl Acetate / 70% Hexane. |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in Ethanol (RT); Insoluble in Water. |

Spectral Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.40 (s, 1H, -NH, exchangeable with D₂O).

- 8.05 (dd, 1H, J=7.8, 1.5 Hz, Ar-H on C2-phenyl ortho to imidazole).

- 7.20 – 7.60 (m, 10H, Benzil phenyl protons).

- 7.00 – 7.15 (m, 3H, Remaining C2-phenyl protons).

- 3.85 (s, 3H, -OCH₃).

-

Note: The NH proton signal can be broad or absent depending on solvent dryness.

-

IR (KBr, cm⁻¹):

-

3400–3200 (N-H stretch, broad).

-

3050 (C-H stretch, aromatic).

-

2835 (C-H stretch, methoxy).

-

1600–1580 (C=N stretch).

-

1250 (C-O-C asymmetric stretch).

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product failed to crystallize during quenching. | Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it stand overnight. Scratching the flask induces nucleation. |

| Low Yield | Incomplete condensation or loss during filtration. | Ensure excess Ammonium Acetate (5 eq) is used. Neutralize the filtrate with ammonia; the imidazole might be protonated and soluble in the acidic filtrate. |

| Red/Brown Color | Oxidation of benzil or impurities. | Recrystallize from Ethanol/Water using activated charcoal to remove colored impurities. |

| Starting Material Remains | Reaction time insufficient. | Check TLC. If Benzil remains, add more Ammonium Acetate and reflux longer. The aldehyde is usually the limiting reagent. |

Workflow Visualization

Figure 3: Operational workflow for the synthesis of the target compound.

References

-

Benchchem. "2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Preparation Methods." Accessed January 29, 2026. Link

-

Mohamed, S. K., et al. "2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol." Acta Crystallographica Section E, 2013.[1] Link

-

Bagwan, S. M., et al. "Preparation of 2,4,5-Triarylimidazole Derivatives Using Green Syzygium Cumini Seed Catalyst." Rasayan Journal of Chemistry, Vol. 15, No. 3, 2022.[3] Link

-

Puratchikody, A., et al. "Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles."[4][5] Indian Journal of Pharmaceutical Sciences, 2005.[5] Link

-

PubChem. "2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Compound Summary."[6] National Library of Medicine. Link

Sources

Technical Guide: Biological Activities & Therapeutic Potential of Diphenyl-1H-Imidazole Derivatives

[1]

Executive Summary

The diphenyl-1H-imidazole scaffold, particularly the 4,5-diphenyl-1H-imidazole isomer (often associated with Lophine derivatives), represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability, lipophilicity, and capacity for pi-pi stacking interactions allow it to bind with high affinity to diverse biological targets, including heme-containing enzymes (CYP450s), kinases, and nuclear receptors. This guide synthesizes the structure-activity relationships (SAR), synthesis protocols, and pharmacological profiles of these derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer applications.[1]

Part 1: Structural Basis & Synthesis[2][3]

Structure-Activity Relationship (SAR)

The biological efficacy of diphenylimidazoles hinges on the electronic environment of the imidazole ring and the steric properties of the phenyl substituents.

-

C4/C5 Diphenyl Motif: Provides essential lipophilicity for membrane penetration and hydrophobic pocket occupation (e.g., in COX-2 or CYP51 active sites).

-

N3 Nitrogen: Acts as a hydrogen bond acceptor or metal coordinator (crucial for heme iron binding in antifungal activity).

-

C2 Substitution: The primary vector for diversifying biological activity. Electron-withdrawing groups (EWG) at this position often enhance antimicrobial potency.

Figure 1: Structure-Activity Relationship (SAR) mapping of the diphenyl-1H-imidazole scaffold.

Synthesis Protocol: Modified Debus-Radziszewski Reaction

The most robust method for generating 2,4,5-trisubstituted imidazoles is the condensation of a 1,2-dicarbonyl with an aldehyde and ammonia.

Protocol 1: Synthesis of 2-Substituted-4,5-Diphenyl-1H-Imidazoles

-

Reagents: Benzil (10 mmol), Aromatic Aldehyde (10 mmol), Ammonium Acetate (40 mmol).

-

Solvent: Glacial Acetic Acid (20 mL).

-

Procedure:

-

Dissolve Benzil and Ammonium Acetate in Glacial Acetic Acid.

-

Add the specific Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde).[2]

-

Reflux the mixture at 110°C for 4–8 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (100 g) with stirring.

-

Neutralize with Ammonium Hydroxide (conc.) until precipitate forms (pH ~8).

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Part 2: Therapeutic Profiles & Biological Data

Antimicrobial Activity

Diphenylimidazole derivatives exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism primarily involves the inhibition of Sterol 14α-demethylase (CYP51) in fungi and potential DNA gyrase interference in bacteria.

Key Insight: Derivatives containing a benzimidazole moiety linked via a thio-methyl spacer (e.g., Compound 6d) have demonstrated superior potency compared to standard antibiotics like Ciprofloxacin against resistant strains.[3]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from representative studies on 2-substituted-4,5-diphenylimidazoles.

| Compound ID | Substituent (R at C2) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) |

| Control | Ciprofloxacin/Fluconazole | 8.0 | 4.0 | 16.0 |

| Comp 6d | (5'-chloro-benzimidazolyl) | 4.0 (Potent) | >64 | 32.0 |

| Comp 4c | 4-Nitro-phenyl | 16.0 | 64.0 | 12.5 |

| Comp 3a | Phenyl (Unsubstituted) | 64.0 | >128 | 64.0 |

Anticancer Mechanisms

The anticancer potential of these derivatives stems from their ability to arrest the cell cycle at the G2/M phase (similar to colchicine or vincristine) and induce apoptosis via the mitochondrial pathway.

Mechanism of Action:

-

Microtubule Destabilization: The diphenyl moiety mimics the biaryl pharmacophore of tubulin inhibitors, preventing polymerization.

-

Kinase Inhibition: Suppression of the PI3K/AKT/mTOR pathway, leading to reduced proliferation in colorectal (HT-29) and breast (MCF-7) cancer lines.

Figure 2: Dual-mechanism pathway of diphenylimidazole derivatives in cancer cell suppression.

Anti-inflammatory Activity

These derivatives act as dual inhibitors of COX (Cyclooxygenase) and LOX (Lipoxygenase) enzymes. The bulky phenyl groups at positions 4 and 5 allow the molecule to fit selectively into the larger hydrophobic channel of COX-2, potentially reducing gastric side effects associated with COX-1 inhibition.

Part 3: Experimental Validation Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following self-validating protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., HT-29).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Validation Check: Control wells (untreated) must show distinct purple formazan crystals.

-

-

Solubilization: Remove supernatant, add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute 1:100 in Mueller-Hinton Broth.

-

Plate Setup: Use 96-well plates. Add 100 µL of inoculum + 100 µL of test compound (serial dilutions).

-

Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

-

Negative Control: Solvent (DMSO) only.

-

Sterility Control: Broth only.

-

-

Readout: Visual turbidity check after 24h incubation at 37°C. The lowest concentration with no visible growth is the MIC.

References

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives.[3] Open Journal of Medicinal Chemistry. [Link]

-

Verma, A., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.[4] MedChemComm. [Link]

-

Zhang, L., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative.[5] European Journal of Pharmacology. [Link]

-

Puratchikody, A., et al. Synthesis and pharmacological evaluation of 2-substituted-4,5-diphenyl-1H-imidazoles. ResearchGate Archive. [Link]

-

Wolkenberg, S. E., et al. Design, synthesis, and evaluation of novel 4,5-diphenyl-1H-imidazole derivatives as potential anticancer agents. Journal of Medicinal Chemistry. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solvent-Free Synthesis of Lophine Derivatives

Executive Summary

This application note details a robust, solvent-free protocol for the synthesis of 2,4,5-trisubstituted imidazoles (lophine derivatives) via the multicomponent condensation of benzil, aldehydes, and ammonium acetate.[1] By eliminating volatile organic solvents (VOCs) and utilizing atom-economic catalysis, this method aligns with the 12 Principles of Green Chemistry .

We present two distinct workflows:

-

Method A (Thermal/Catalytic): Molecular Iodine (

) catalyzed melt synthesis. -

Method B (Microwave-Assisted): Catalyst-free, high-throughput synthesis.

Both methods demonstrate superior yields (>90%), drastically reduced reaction times (minutes vs. hours), and simplified aqueous workup compared to traditional reflux methods in acetic acid or ethanol.

Introduction & Scientific Rationale

The Target: Lophine Derivatives

2,4,5-triphenyl-1H-imidazole (Lophine) and its derivatives are critical scaffolds in medicinal chemistry (anti-inflammatory, analgesic, and glucagon receptor antagonists) and optoelectronics (chemiluminescence and fluorescence).[1][2][3][4][5]

The Shift to Solvent-Free Chemistry

Traditional synthesis relies on the Radziszewski reaction in refluxing acetic acid. While effective, this generates stoichiometric amounts of acidic waste and requires tedious neutralization.

Mechanistic Advantage of Solvent-Free Melts:

In a solvent-free "melt" or grinding protocol, the reactants—benzil, aldehyde, and ammonium acetate—form a eutectic mixture upon heating or mechanical stress. This creates a highly concentrated reaction zone where the kinetic rate is significantly accelerated (

Reaction Mechanism (Debus-Radziszewski)

The reaction proceeds via a dual imine formation followed by cyclization. Ammonium acetate acts as both the nitrogen source and a dual-purpose reagent (ammonia precursor and acetic acid buffer).

Figure 1: Simplified mechanistic pathway of the multicomponent synthesis.

Materials & Equipment

Reagents

-

Benzil (1,2-diphenylethane-1,2-dione): 99% purity.

-

Aldehyde: Benzaldehyde (for parent lophine) or substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

-

Ammonium Acetate (

): Analytical grade. -

Catalyst (Method A): Molecular Iodine (

).[6] -

Solvents (Workup): Deionized water, Ethanol (95% for recrystallization).

Equipment

-

Method A: Agate mortar and pestle or thermostated oil bath.

-

Method B: Microwave reactor (e.g., CEM Discover or Monowave) capable of temperature control. Note: Domestic microwaves can be used but lack precise temperature reproducibility.

-

General: Buchner funnel, vacuum pump, melting point apparatus.

Experimental Protocols

Protocol A: Molecular Iodine Catalyzed Synthesis

Best for: Benchtop synthesis, scaling up, and moisture-sensitive substrates.

Rationale: Molecular iodine acts as a mild, water-tolerant Lewis acid that activates the carbonyl groups of the benzil and aldehyde, facilitating nucleophilic attack by ammonia.

Step-by-Step Procedure:

-

Stoichiometry: Weigh Benzil (1.0 mmol, 210 mg), Aldehyde (1.0 mmol), and Ammonium Acetate (2.0 - 4.0 mmol, excess is required to drive the reaction).

-

Catalyst Addition: Add Molecular Iodine (

) (5 mol%, ~12 mg). -

Activation (Grinding/Melt):

-

Option 1 (Grinding): Grind the mixture vigorously in an agate mortar for 10–20 minutes. The mixture will darken and become a paste (eutectic melt).

-

Option 2 (Thermal Melt): Place the mixture in a round-bottom flask and heat to 100–120°C in an oil bath with stirring.

-

-

Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for benzil (

) should disappear. -

Quenching: Cool the mixture to room temperature. Add crushed ice-water (~20 mL) to the solid mass.

-

Why? The product is hydrophobic and precipitates; ammonium acetate and iodine residues dissolve in the water.

-

-

Isolation: Filter the solid precipitate under vacuum. Wash with excess water until the filtrate is neutral and colorless (removes

traces). -

Purification: Recrystallize the crude solid from hot ethanol (95%).

Protocol B: Catalyst-Free Microwave Synthesis

Best for: High-throughput screening, greenest profile (no catalyst waste).

Rationale: Microwave irradiation provides direct dielectric heating to the polar reagents (ammonium acetate is highly polar), causing rapid internal heating that overcomes the activation energy barrier without an external catalyst.

Step-by-Step Procedure:

-

Preparation: Mix Benzil (1.0 mmol), Aldehyde (1.0 mmol), and Ammonium Acetate (3.0 mmol) in a microwave-safe vial.

-

Irradiation: Place the vial in the microwave reactor.

-

Settings: Power = 150–300 W (or set temperature to 130°C).

-

Time: Irradiate for 3–5 minutes.[7]

-

-

Observation: The solid mixture will melt rapidly.

-

Workup: Allow the vial to cool. Add cold water (10 mL) and sonicate briefly to break up the solid mass.

-

Filtration: Filter and wash with water.[6][8] Recrystallize from ethanol.

Workflow Visualization

Figure 2: Operational workflow for solvent-free synthesis.

Data Analysis & Validation

Comparative Performance

The following table summarizes typical results for the synthesis of 2,4,5-triphenylimidazole (Parent Lophine) using different solvent-free variations.

| Catalyst / Method | Condition | Time | Yield (%) | Atom Economy |

| None (Reflux) | Acetic Acid (Solvent) | 3–5 hrs | 70–80% | Low (Solvent waste) |

| Molecular Iodine | 120°C / Melt | 10–20 min | 90–95% | High |

| Microwave | Catalyst-Free / 130°C | 3–5 min | 92–96% | Very High |

| Silica-Sulfuric Acid | 100°C / Solid Support | 15–30 min | 85–90% | High |

Characterization Checklist

To validate the protocol, ensure your product meets these specifications:

-

Melting Point: The parent lophine should melt sharply between 274–275°C . A broad range indicates incomplete removal of benzil or ammonium salts.

-

FTIR Spectroscopy:

-

NH Stretch: Broad band at

(intermolecular H-bonding). -

C=N Stretch: Strong peak at

. -

Absence of C=O: Disappearance of the carbonyl peak (

) from benzil/aldehyde confirms reaction completion.

-

-

1H NMR (DMSO-d6):

-

NH Proton: Singlet at

(exchangeable with -

Aromatic Protons: Multiplets in the range of

.

-

Troubleshooting & Optimization

-

Problem: Low Yield / Sticky Product.

-

Cause: Incomplete reaction or retained water.

-

Solution: Ensure the reaction temperature is maintained above 100°C to drive off water. If using Method A, increase grinding time.

-

-

Problem: Product is colored (Yellow/Brown).

-

Cause: Oxidation of amines or residual Iodine.

-

Solution: Wash the crude precipitate with 5% aqueous Sodium Thiosulfate (

) to remove residual Iodine before recrystallization.

-

-

Problem: Reaction violently bubbles.

-

Cause: Rapid evolution of ammonia gas and water vapor.

-

Solution: Use a larger reaction vessel (e.g., 50 mL flask for a 1 mmol scale) to contain the expansion of the melt.

-

References

-

Kidwai, M., et al. (2005). "Solvent-free synthesis of 2,4,5-trisubstituted imidazoles using molecular iodine as a mild and efficient catalyst."[9] Journal of Heterocyclic Chemistry. Link

-

Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-dicarbonyl compounds using microwave irradiation." Organic Letters. Link

-

Shelke, K. F., et al. (2009). "Cellulose sulfuric acid: A biodegradable and recyclable solid acid catalyst for the one-pot synthesis of 2,4,5-triarylimidazoles under solvent-free conditions." Green Chemistry Letters and Reviews. Link

-

Radziszewski, B. (1882). "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft. Link (Historical Mechanism Reference)

-

Desai, S. R., & Modha, S. G. (2024).[1][5] "Solvent-Free Approaches for the Synthesis of Lophine Derivatives." Sustainability & Circularity NOW. Link

Sources

- 1. Thieme E-Journals - Sustainability & Circularity NOW / Full Text [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uomphysics.net [uomphysics.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. wisdomlib.org [wisdomlib.org]

application in organic light-emitting diodes (OLEDs)

Application Note: Fabrication and Characterization of High-Efficiency TADF-OLED Devices

Abstract

This application note details the fabrication and characterization protocols for high-efficiency Organic Light-Emitting Diodes (OLEDs) utilizing Thermally Activated Delayed Fluorescence (TADF) materials.[1][2][3] Unlike conventional fluorescent devices (capped at 25% internal quantum efficiency) or phosphorescent devices (requiring expensive rare-earth metals like Iridium), TADF emitters harvest both singlet and triplet excitons via Reverse Intersystem Crossing (RISC), theoretically achieving 100% internal quantum efficiency (IQE) using purely organic molecules. This guide focuses on the vacuum thermal evaporation (VTE) of a standard green TADF emitter, 4CzIPN , providing a self-validating workflow for researchers to replicate high-performance devices.

Introduction: The TADF Mechanism

The fundamental limitation of first-generation fluorescent OLEDs is spin statistics: electrical excitation generates singlet (

TADF materials overcome this by engineering a small energy gap (

Key Reference: The seminal mechanism was established by Adachi et al. in Nature (2012), demonstrating that metal-free organics could rival phosphorescent efficiencies [1].

Figure 1: Energy transfer mechanism in TADF materials. The critical pathway is the Reverse Intersystem Crossing (RISC) from T1 to S1, enabling 100% exciton harvesting.

Device Architecture & Material Selection

To ensure reproducibility, we utilize a standard "reference stack" based on the green emitter 4CzIPN . This stack is designed to confine excitons within the emission layer (EML) and balance charge injection.

Target Device Structure: ITO / HAT-CN (10 nm) / TAPC (40 nm) / mCBP:4CzIPN (30 nm, 10%) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

| Layer Function | Material | Full Name | Thickness | Role |

| Anode | ITO | Indium Tin Oxide | 150 nm | Transparent electrode. |

| HIL | HAT-CN | Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile | 10 nm | Deep LUMO for hole injection. |

| HTL | TAPC | 4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] | 40 nm | High triplet energy hole transport. |

| EML (Host) | mCBP | 3,3-Di(9H-carbazol-9-yl)biphenyl | - | Host matrix to prevent quenching. |

| EML (Dopant) | 4CzIPN | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | 30 nm | TADF Emitter (Green). |

| ETL | TPBi | 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) | 40 nm | Electron transport & hole blocking. |

| EIL | LiF | Lithium Fluoride | 1 nm | Electron injection tunneling. |

| Cathode | Al | Aluminum | 100 nm | Reflective top contact. |

Protocol 1: Substrate Preparation

Objective: Eliminate organic contaminants and particles that cause "dark spots" or short circuits. Standard: Water contact angle < 10° after treatment.

-

Mechanical Scrub: Gently scrub patterned ITO glass with a soft sponge and dilute semi-conductor grade detergent (e.g., Decon 90) in deionized (DI) water.

-

Ultrasonic Bath Series:

-

Ultrasonicate in Detergent + DI Water (15 mins, 45°C).

-

Ultrasonicate in Pure DI Water (15 mins, 45°C) – Repeat twice.

-

Ultrasonicate in Acetone (15 mins, Room Temp) – Removes organic residues.

-

Ultrasonicate in Isopropanol (IPA) (15 mins, Room Temp) – Removes acetone streaks.

-

-

Drying: Blow dry immediately with High-Purity Nitrogen (

) gun. -

Surface Activation (Critical): Treat substrates with UV-Ozone or Oxygen Plasma for 15 minutes immediately before loading into the vacuum chamber.

-

Why: This increases the ITO work function (from ~4.7 eV to ~5.1 eV), lowering the injection barrier into the HIL [2].

-

Protocol 2: Vacuum Thermal Evaporation (VTE)

Objective: Deposit organic layers with Ångström-level precision.

Requirement: Base pressure

Workflow Diagram:

Figure 2: Step-by-step Vacuum Thermal Evaporation workflow.

Detailed Steps:

-

Crucible Loading: Load organic powders into quartz/ceramic crucibles. Note: 4CzIPN and mCBP must be in separate sources for co-deposition.

-

Rate Calibration: Use a Quartz Crystal Microbalance (QCM) to calibrate the density factor (Tooling Factor) for each material.

-

Organic Deposition:

-

Heat sources slowly to avoid "spitting" (particulates).

-

Co-deposition (EML): To achieve 10% doping, set Host rate to 1.0 Å/s and Dopant rate to 0.11 Å/s (accounting for density differences).

-

Critical: Maintain rate stability

Å/s to ensure uniform exciton recombination zones.

-

-

Cathode Deposition: Deposit LiF (0.1 Å/s) followed by Al.

-

Note: Deposit Al fast (>2 Å/s) to prevent oxidation and ensure a reflective grain structure.

-

-

Encapsulation: Transfer to

glovebox (

Protocol 3: Optoelectronic Characterization

Objective: Validate device efficiency and stability.

A. J-V-L Measurement (Current-Voltage-Luminance)

-

Equipment: Source Measure Unit (e.g., Keithley 2400) + Calibrated Photodiode or Spectroradiometer (e.g., Konica Minolta CS-2000).

-

Protocol: Sweep voltage from 0V to 10V in 0.1V steps. Measure current (

) and Luminance ( -

Output: Plot Current Density (

, mA/cm²) vs. Voltage (

B. External Quantum Efficiency (EQE) Calculation

EQE is the primary figure of merit for TADF OLEDs.

For a Lambertian emitter (standard assumption for planar OLEDs), EQE can be calculated from luminance and the electroluminescence (EL) spectrum [3]:

-

Measure EL spectrum

(Intensity vs. Wavelength). -

Calculate Total Flux (Lumens) from Luminance (

) assuming Lambertian distribution ( -

Convert Lumens to Photon flux using the standard eye sensitivity curve.

-

Validation Check: A well-fabricated 4CzIPN device should show EQE > 18% at 1000 cd/m². If EQE < 10%, check the doping ratio or oxygen contamination.

C. Lifetime Testing (LT50)

-

Protocol: Drive the device at a constant current density (e.g.,

mA/cm²) that produces an initial luminance -

Measurement: Record Luminance over time until it decays to 50% of

( -

Note: TADF devices often suffer from roll-off at high brightness due to Triplet-Triplet Annihilation (TTA).[3]

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Short Circuit (Ohmic I-V) | Particles on substrate; ITO spikes. | Improve cleaning; use cleanroom class 1000; filter solvents. |

| High Turn-on Voltage | Thick organic layers; Poor Injection. | Check QCM tooling factors; Re-verify HIL/EIL thickness. |

| Low EQE (<5%) | Exciton quenching; Imbalanced charge. | Ensure Dopant is not degraded; Check Host:Dopant ratio (too high doping causes concentration quenching). |

| Dark Spots (Grow over time) | Pinholes in cathode; Moisture ingress. | Improve encapsulation; Check LiF/Al deposition quality. |

References

-

Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012).[7] Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234–238.[7]

-

Helander, M. G., et al. (2011). Chlorinated Indium Tin Oxide Electrodes with High Work Function for Organic Device Compatibility. Science, 332(6032), 944-947.

-

Ossila Ltd. External Quantum Efficiency (EQE) of LEDs. Ossila Resources.

-

Zhang, D., et al. (2015). High-Efficiency Green Organic Light-Emitting Diodes Based on a Solution-Processable TADF Emitter. ACS Applied Materials & Interfaces.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oldcitypublishing.com [oldcitypublishing.com]

- 7. Highly efficient organic light-emitting diodes from delayed fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole in peroxyoxalate chemiluminescence

Application Note: 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole in Peroxyoxalate Chemiluminescence

Abstract

This guide details the application of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole (herein referred to as o-OMe-Lophine ) as a fluorescent activator in peroxyoxalate chemiluminescence (PO-CL). Unlike its para-substituted counterpart, the ortho-methoxy isomer introduces specific steric interactions that influence quantum efficiency and Stokes shift. This document provides a validated protocol for its synthesis, spectral characterization, and deployment in high-sensitivity chemiluminescent assays using bis(2,4,6-trichlorophenyl) oxalate (TCPO).

Introduction & Mechanism

The Role of o-OMe-Lophine

In a standard PO-CL system, the chemiluminescent output is dependent on an energy transfer process from a high-energy intermediate (1,2-dioxetanedione) to a fluorescent acceptor.[1]

-

Function: o-OMe-Lophine acts as the Fluorescent Activator (Fluorophore) .

-

Mechanism: It accepts energy via the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism or direct energy transfer, reaching an excited singlet state (

) and relaxing to the ground state ( -

Steric Considerations: The ortho-methoxy substituent forces the phenyl ring out of planarity with the imidazole core. This steric twist reduces

-conjugation compared to the planar para-isomer, resulting in a hypsochromic (blue) shift and potentially altering solubility profiles in organic media.

Reaction Pathway

The system requires three components:

-

Oxalate Ester: Bis(2,4,6-trichlorophenyl) oxalate (TCPO) is preferred for its high reaction rate.

-

Oxidant: Hydrogen Peroxide (

). -

Base Catalyst: Imidazole (unsubstituted) or Sodium Salicylate is often added to catalyze the formation of the dioxetanedione, while o-OMe-Lophine serves as the emitter.

Figure 1: Mechanism of Peroxyoxalate Chemiluminescence utilizing o-OMe-Lophine as the energy acceptor.

Material Properties & Synthesis

If the specific isomer is not commercially available, it must be synthesized via the Debus-Radziszewski imidazole synthesis .

Chemical Data

| Property | Specification |

| IUPAC Name | 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole |

| Molecular Formula | |

| MW | 326.40 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in Ethyl Acetate, Acetonitrile, DMF; Insoluble in Water |

| Emission Max ( | ~415–430 nm (Solvent dependent) |

Synthesis Protocol

Reagents: Benzil (10 mmol), 2-Methoxybenzaldehyde (10 mmol), Ammonium Acetate (excess, 40-50 mmol), Glacial Acetic Acid (20 mL).

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Dissolution: Add Benzil (2.10 g) and 2-Methoxybenzaldehyde (1.36 g) to Glacial Acetic Acid (20 mL).

-

Amination: Add Ammonium Acetate (3.85 g).

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) until benzil is consumed.

-

Precipitation: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water containing concentrated ammonia (to neutralize acid and precipitate the free base).

-

Purification: Filter the precipitate. Recrystallize from Ethanol or Ethanol/Water mixtures.

-

Validation: Verify structure via

-NMR (look for methoxy singlet ~3.8 ppm and aromatic multiplets).

Experimental Protocol: PO-CL Assay

This protocol describes a static measurement in a cuvette, adaptable for flow-injection analysis (FIA).

Reagent Preparation

-

Stock A (Oxalate): 1.0 mM TCPO in Ethyl Acetate. Note: Prepare fresh daily; keep anhydrous.

-

Stock B (Fluorophore): 1.0 mM o-OMe-Lophine in Ethyl Acetate/Acetonitrile (1:1).

-

Stock C (Oxidant): 100 mM

in Acetonitrile (prepared from 30% aqueous -

Catalyst Solution: 1.0 mM Imidazole in Ethyl Acetate.

Reaction Workflow

-

Baseline: In a quartz fluorescence cuvette, add:

-

1.0 mL Stock B (Fluorophore)

-

1.0 mL Stock A (Oxalate)

-

0.1 mL Catalyst Solution

-

-

Initiation: Place cuvette in the fluorometer (Excitation source OFF, Emission scan mode or Time-drive mode).

-

Injection: Inject 0.5 mL Stock C (Oxidant) vigorously.

-

Detection: Record chemiluminescence intensity at 425 nm over time (0–60 seconds).

Figure 2: Experimental workflow for static PO-CL determination.

Optimization & Troubleshooting

| Variable | Effect | Recommendation |

| Solvent Choice | Hydrophobicity affects TCPO stability and quantum yield. | Use Ethyl Acetate or Dimethyl Phthalate for high stability. Avoid alcohols (quenches TCPO). |

| pH / Base | Base catalyzes TCPO decomposition. | If reaction is too slow, increase Imidazole concentration. If too fast (flash), reduce it. |

| Water Content | Water hydrolyzes TCPO non-luminescently. | Keep organic solvents anhydrous. The only water should come from the |

| Steric Effect | Ortho-methoxy group reduces planarity. | Expect lower quantum yield than para-isomer but higher solubility. |

Safety Note: TCPO is a skin irritant.

References

-

Rauhut, M. M. (1969). Chemiluminescence from Concerted Peroxide Decomposition Reactions. Accounts of Chemical Research. Link

-

White, E. H., & Harding, M. J. (1964). The Chemiluminescence of Lophine and Its Derivatives. Journal of the American Chemical Society.[3] Link

-

Nakashima, K., et al. (1995). Peroxyoxalate Chemiluminescence Detection of Polycyclic Aromatic Hydrocarbons. Analytica Chimica Acta. Link

-

Mohamed, S. K., et al. (2013).[4] Crystal structure of 2-[2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol (Structural Analog Reference). Acta Crystallographica Section E. Link

Sources

Application Note: Structural Elucidation of Imidazole-Based Therapeutics via Orthogonal NMR and MS Strategies

Executive Summary

Imidazole moieties are ubiquitous in medicinal chemistry, serving as key pharmacophores in antifungal (e.g., ketoconazole), anticancer, and antihistamine agents. However, their characterization presents a distinct analytical paradox: the rapid annular tautomerism of the imidazole ring often renders standard 1H NMR spectra ambiguous, while the high basicity of the N3 nitrogen complicates mass spectrometric fragmentation analysis.

This guide provides a validated, orthogonal workflow for the definitive structural characterization of substituted imidazoles. By integrating solvent-engineered NMR (exploiting dielectric constants to freeze tautomeric exchange) with energy-resolved MS/MS , researchers can confidently assign regioisomers (1,4- vs. 1,5-substitution) and validate purity.

Part 1: NMR Spectroscopy – Unlocking the Tautomeric Equilibrium

The Tautomer Challenge

In solution, unsubstituted or N-unsubstituted imidazoles exist in a rapid equilibrium between the

The Solution: Solvent Engineering

To characterize the specific electronic environment, one must "freeze" or significantly slow this exchange. This is achieved by using solvents with high dielectric constants and strong hydrogen-bond accepting capabilities, such as DMSO-

Protocol: Solvent-Dependent Tautomer Trapping

Objective: Distinguish between rapid exchange (averaged signals) and fixed tautomeric states.

Step-by-Step Methodology:

-

Screening Run (CDCl3): Dissolve 5 mg of analyte in 600 µL

. Acquire a standard 1H spectrum.-

Observation: Look for broad peaks around 7.0–7.8 ppm. The N-H proton is often invisible due to rapid exchange.

-

-

The "Freeze" Run (DMSO-d6): Prepare a second sample in DMSO-

.-

Mechanism:[1] DMSO forms a strong H-bond with the imidazole N-H, increasing the activation energy for proton transfer.

-

Observation: The N-H signal typically appears as a broad singlet between 12.0–13.0 ppm. C4 and C5 protons often resolve into distinct multiplets if the symmetry is broken by substituents.

-

-

Cryo-NMR Validation (Optional but Recommended): If signals remain broad in DMSO, cool the probe to 253 K (-20°C). This kinetically traps the individual tautomers, allowing integration of distinct populations.

Distinguishing 1,4- vs. 1,5-Regioisomers

In "Click" chemistry (CuAAC vs. RuAAC), distinguishing 1,4-disubstituted from 1,5-disubstituted isomers is critical.

-

NOE (Nuclear Overhauser Effect):

-

1,5-Isomer: Strong NOE correlation between the substituent on N1 and the substituent on C5.

-

1,4-Isomer: No NOE between N1-substituent and C4-substituent (too distant).

-

-

13C Chemical Shifts: The C5 carbon in 1,5-isomers is typically more shielded (upfield) than the C4 carbon in 1,4-isomers due to steric compression.

Visualization: Tautomeric Equilibrium Strategy

Figure 1: Strategic solvent selection determines the observability of tautomeric states. DMSO-d6 is required to resolve individual proton environments.

Part 2: Mass Spectrometry – Fragmentation & Ionization[2][3]

Ionization Characteristics

Imidazoles are highly basic (

-

Warning: Due to their coordination ability, imidazoles often form metal adducts (

,

Diagnostic Fragmentation Pathways

The imidazole ring is remarkably stable, but specific high-energy collisions (CID) induce characteristic cleavages.

Key Fragmentation Rules:

-

RDA (Retro-Diels-Alder) Cleavage: Rare in simple imidazoles but common in fused systems (e.g., benzimidazoles).

-

HCN Loss (Neutral Loss -27 Da): The most diagnostic cleavage for the imidazole ring. The ring opens, ejecting a neutral HCN molecule.

-

Nitrile Ejection (R-CN): In substituted imidazoles, the ring may cleave to eject the substituent attached to C2 or C4 as a nitrile.

Data Summary: Diagnostic Ions

| Feature | Observed Mass (m/z) | Structural Implication |

| Parent Ion | Confirms MW; odd mass indicates odd N count. | |

| Fragment A | Loss of HCN. Confirms presence of imidazole ring. | |

| Fragment B | Loss of | |

| Fragment C | Loss of CO. Common if carbonyls are attached (e.g., imidazole-2-carboxaldehyde). |

Visualization: MS Fragmentation Pathway

Figure 2: The primary fragmentation pathway for imidazole involves ring opening followed by the ejection of neutral HCN or substituted nitriles.

Part 3: Integrated "Self-Validating" Protocol

This workflow ensures that data from NMR and MS mutually confirm the structure.

The Dual-Stream Workflow

Stream A: Connectivity (NMR)

-

Dissolve sample in DMSO-

. -

Run 1H, 13C, and 1H-15N HMBC .

-

Validation Point: The 15N chemical shift of the protonated nitrogen (

) is approx -220 ppm (relative to

-

Stream B: Composition (MS)

-

Inject via Direct Infusion or LC-MS (C18 column, mobile phase: Water/Acetonitrile + 0.1% Formic Acid).

-

Perform MS/MS on the

peak.-

Validation Point: Look for the -27 Da loss (HCN). If absent, the ring might be saturated (imidazoline) or fully substituted in a way that prevents standard ring collapse.

-

Decision Tree for Regioisomer Assignment

Figure 3: Logical workflow for assigning regioisomers. Thermal control is a prerequisite for accurate NOE data.

References

-

Alkorta, I., et al. "Tautomerism in imidazoles and benzimidazoles." Chemical Society Reviews, 2020.

-

Claramunt, R. M., et al. "The structure of imidazole and its derivatives: 13C and 15N NMR study." Journal of the Chemical Society, Perkin Transactions 2, 2019.

-

Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides."[2] Nucleosides, Nucleotides and Nucleic Acids, 2006.[2]

-

Lázaro Martínez, J. M., et al. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde." Journal of Organic Chemistry, 2010.

-

Creary, X., et al. "Distinguishing 1,4- and 1,5-Disubstituted Triazoles/Imidazoles by NMR." Journal of Organic Chemistry, 2012.[3]

Sources

- 1. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of Tetrasubstituted Imidazoles

Status: Online | Tier: 3 (Advanced Research Support) Topic: Troubleshooting Multi-Component Reactions & Regioselective Functionalization Ticket ID: TSI-2024-HEX

Welcome to the Technical Support Center

Subject: Overcoming Steric and Electronic Barriers in 1,2,4,5-Tetrasubstituted Imidazole Scaffolds.

You are likely here because the standard Debus-Radziszewski condensation has failed you, or your C-H activation yielded an inseparable mixture of regioisomers. The synthesis of tetrasubstituted imidazoles presents a unique "crowding" challenge—forcing four distinct groups onto a five-membered ring creates immense steric strain and electronic conflict.

This guide moves beyond standard literature claims of "high yields" to address the specific failure modes encountered in complex drug discovery workflows.

Module 1: The Stalled Condensation (Steric Hindrance)

Issue: The four-component reaction (Aldehyde + Benzil + Amine +

Root Cause Analysis: The Reversibility Trap

The Debus-Radziszewski reaction relies on the formation of a diamine intermediate. When bulky substituents are present, the initial imine formation (Aldehyde + Amine) becomes thermodynamically unfavorable due to steric clash. Furthermore, the subsequent condensation with benzil requires the carbonyls to be highly electrophilic. If the equilibrium shifts back to the starting materials faster than the cyclization step can occur, the reaction "stalls."

Troubleshooting Protocol: Microwave-Assisted Acid Catalysis

Standard reflux is often insufficient to overcome the activation energy required for sterically demanding substrates. We recommend switching to a microwave-assisted, Lewis-acid catalyzed protocol.

Reagent Setup:

-

Catalyst:

adsorbed on Silica ( -

Solvent: Solvent-free (preferred) or Ethanol.

-

Energy Source: Microwave Irradiation (300W).

Step-by-Step Workflow:

-

Catalyst Prep (

): Dissolve 1g -

Reaction Assembly: In a microwave vial, combine:

-

Benzil (1.0 equiv)

-

Bulky Aldehyde (1.0 equiv)

-

Primary Amine (1.0 equiv)

- (1.2 equiv)

-

Catalyst (10 mol% loading)

-

-

Irradiation: Irradiate at 120°C for 5-10 minutes. Note: Do not exceed 140°C to prevent amine degradation.

-

Checkpoint: TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the benzil yellow spot.

-

Work-up: Cool to RT. Add hot ethanol to dissolve the product. Filter to remove the heterogeneous catalyst (save for regeneration). Pour filtrate into crushed ice.

Why this works: The Lewis acid (

Module 2: The Regioselectivity Maze (C-H Activation)

Issue: You are attempting to install a fourth substituent onto a 1,2,4-trisubstituted imidazole via Pd-catalyzed C-H arylation, but you are getting mixtures of C2 and C5 arylation, or double arylation.

Root Cause Analysis: The Mechanism Switch (CMD vs. EMD)

Regioselectivity at the C5 vs. C2 position is governed by the acidity of the C-H bond and the coordination mode of the metal.

-

C5-Arylation: Favored by Polar Aprotic Solvents (DMF/DMA). The mechanism often involves Electrophilic Metalation-Deprotonation (EMD) where the solvent stabilizes the cationic Pd species.

-

C2-Arylation (or C2,5): Favored by Non-polar Solvents (Xylene).[1] This often proceeds via Concerted Metalation-Deprotonation (CMD), where the C2 proton (most acidic) is removed [3, 4].

Visualization: The Regioselectivity Decision Tree

Figure 1: Decision tree for controlling regioselectivity in Pd-catalyzed arylation of imidazoles [3, 4].

Troubleshooting Protocol: Locking the C5 Position

To exclusively target the C5 position (the "fourth" substituent) and avoid C2 side-reactions:

-

Solvent: Use DMA (Dimethylacetamide) . The high polarity favors the C5 pathway.

-

Ligand: Use Pivalic Acid (30 mol%) as a co-catalyst. Pivalate acts as a proton shuttle, lowering the energy for C-H bond cleavage specifically at C5 in the presence of Pd.

-

Temperature: Maintain 100-110°C . Higher temperatures (>140°C) encourage thermodynamic equilibration to the C2 product.

Module 3: Catalyst "Death" & Green Chemistry

Issue: Your heterogeneous catalyst (e.g., Zeolite, Silica-supported acid) worked for the first batch but failed on the second run (Yield dropped from 90% to 40%).

Root Cause Analysis: Pore Occlusion

In the synthesis of tetrasubstituted imidazoles, the product molecules are large and flat (propeller-shaped). They often get trapped inside the pores of zeolites (like ZSM-5 or ZSM-11) or coat the surface of silica supports, blocking active sites. Simply washing with cold solvent is insufficient [5].

Maintenance Protocol: Catalyst Regeneration

Do not discard the catalyst. Follow this rigorous regeneration cycle:

-

Hot Wash: Wash the filtered catalyst with hot ethanol (70°C) , not room temperature solvent.

-

Calcination (For Zeolites/Oxides): If using MgAl2O4 or Zeolites, calcine at 500°C for 3 hours in air. This burns off organic residues blocking the pores.

-

Re-activation (For Silica-Acids): For

or

Summary Data: Method Comparison

| Method | Best For... | Primary Risk | Key "Fix" |

| Debus-Radziszewski (Classical) | Simple alkyl/aryl groups | Low yield with sterics | Switch to Microwave |

| Solid Acid Catalysis ( | Green chemistry, scale-up | Catalyst deactivation | Hot EtOH wash + Drying |

| Pd-Catalyzed C-H Arylation | Late-stage functionalization | Regio-scrambling (C2/C5) | Use DMA for C5 selectivity |

| Van Leusen Reaction | 1,5-disubstituted targets | Fails for tetrasubstituted | Do not use for tetra-targets |

References

-

Efficient, green and solvent-free synthesis of tetrasubstituted imidazoles using SbCl3/SiO2 as heterogeneous catalyst. Source: Indian Academy of Sciences (J. Chem. Sci.) URL:[Link]

-

Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Source: Ultrasonics Sonochemistry (Elsevier/NIH) URL:[Link]

-

Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Source: Catalysts (MDPI/NIH) URL:[Link]

-

Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5. Source: Chemistry - A European Journal (via UniPi) URL:[Link]

-

An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite. Source: RSC Advances (NIH Repository) URL:[Link]

Sources

optimizing fluorescence quantum yield of imidazole derivatives

Ticket Status: OPEN

Subject: Optimizing Fluorescence Quantum Yield (

Core Directive & Mission

You have reached the Tier 3 Technical Support for imidazole photophysics. Our goal is not just to "make it brighter," but to diagnose the specific non-radiative decay channel compromising your fluorophore.

Imidazole derivatives are unique because they often sit on a "photophysical knife-edge" between three competing mechanisms:

-

Vibrational Relaxation: Loss of energy through bond rotation (common in simple imidazoles).

-

TICT (Twisted Intramolecular Charge Transfer): A rotation-dependent quenching state prevalent in Donor-Acceptor (D-A) systems.

-

ESIPT (Excited-State Intramolecular Proton Transfer): A desirable mechanism for large Stokes shifts, but one that requires precise structural geometry.

Below are the three most common "Support Tickets" we receive, along with the engineering protocols to resolve them.

Troubleshooting Modules

Ticket #01: "My sample is bright in non-polar solvents but goes dark in methanol/water."

Diagnosis: You are likely suffering from TICT-Induced Quenching . In Donor-Acceptor imidazole systems (e.g., imidazole-triphenylamine), excitation leads to charge transfer. In polar solvents, the molecule twists into a perpendicular geometry (TICT state) which is highly stabilized by the solvent but is non-emissive .

The Fix: Restrictive Intramolecular Rotation (RIR) You must physically prevent the donor and acceptor units from twisting relative to each other.

-

Chemical Strategy: Introduce steric hindrance (e.g., methyl groups at the ortho position of the phenyl ring attached to the imidazole).

-

Matrix Strategy: If the application allows, encapsulate the dye in a rigid matrix like PMMA. Our data shows this can double the quantum yield by mechanically suppressing the twist.

Data: Solvent & Matrix Effects on Imidazole Emission

| Environment | Viscosity | Polarity | Mechanism Dominant | Approx.

Reference: Suppression of TICT in imidazole derivatives via matrix encapsulation [1, 2].

Ticket #02: "My powder is non-fluorescent, but dilute solutions are bright."

Diagnosis: Aggregation-Caused Quenching (ACQ) .

Planar imidazole derivatives (like 4,5-diphenylimidazole) tend to stack via

The Fix: Switch to Aggregation-Induced Emission (AIE) You need to "propeller-ize" the molecule.

-

Protocol: Synthesize Tetraphenylimidazole (TPI) derivatives.

-

Mechanism: In solution, the phenyl rings rotate freely, dissipating energy (low

). In the solid state (aggregate), these rotations are blocked, forcing radiative decay (high -

Design Rule: Attach bulky rotors (phenyl, trityl) to the N1, C2, C4, and C5 positions.

Ticket #03: "I need a larger Stokes shift, but the Quantum Yield is low."

Diagnosis: Inefficient ESIPT (Excited-State Intramolecular Proton Transfer) . You are likely using a 2-(2'-hydroxyphenyl)imidazole (HPI) core. If the intramolecular Hydrogen bond (H-bond) is weak, or if the solvent disrupts it, the proton transfer fails.

The Fix: The "Nodal Plane" & H-Bond Stabilization

-

Solvent: Avoid protic solvents (MeOH, Water) that compete for the H-bond. Use Aprotic solvents (DCM, Toluene, Acetonitrile).

-

Structure: Ensure the proton donor (-OH) and acceptor (-N=) are coplanar.

-

Tuning: Electron-withdrawing groups (EWGs) on the imidazole ring can increase the acidity of the -NH, but for ESIPT, we focus on the basicity of the pyridinic Nitrogen.

Visualization: The Optimization Logic

The following diagram maps the decision process for optimizing your imidazole derivative based on its current failure mode.

Caption: Decision tree for identifying quenching mechanisms (TICT, ACQ, Relaxation) and selecting the correct chemical engineering strategy.

Standard Operating Procedure (SOP)

Protocol: Relative Fluorescence Quantum Yield Measurement

Do not rely on "absolute" measurements without an integrating sphere. For optimization, use the Relative Method against a standard.

Reagents:

-

Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

) or Coumarin 153 (in Ethanol, -

Solvent: Spectroscopic grade (degassed).

Step-by-Step Workflow:

-

Absorbance Matching: Prepare solutions of your Imidazole Sample (

) and Reference (-

Critical: Adjust concentrations so Absorbance (

) at the excitation wavelength (

-

-

Spectrum Acquisition: Record the fluorescence emission spectrum for both solutions using the exact same slit widths and detector settings.

-

Integration: Calculate the integrated area (

) under the emission curve for both. -

Calculation: Apply the comparative equation:

Where:

Validation Check: If your calculated

References

-

Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization. Journal of Physical Chemistry A. (2021). Discusses suppression of TICT in polymer matrices.

-

Synthesis and Optical Properties of Imidazole-Based Fluorophores. Polymers/ResearchGate. (2025). Demonstrates QY enhancement from 25% (solution) to 55% (PMMA).

-

A Guide to Recording Fluorescence Quantum Yields. Horiba Scientific. Definitive guide on the relative method and inner-filter effect corrections.

-

AIE and reversible mechanofluorochromism of imidazole-based donor-acceptor dyes. RSC Advances. (2022). Details the design of AIE-active imidazole derivatives.

-

Design and Synthesis of ESIPT-Based Imidazole Derivatives. ACS Omega. (2024). Optimization of ESIPT mechanisms for biological imaging. [6]

Sources

- 1. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. static.horiba.com [static.horiba.com]

- 4. edinst.com [edinst.com]

- 5. agilent.com [agilent.com]

- 6. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]

reducing side product formation in lophine synthesis

Technical Support & Troubleshooting Hub

To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Minimizing Side Product Formation in 2,4,5-Triphenylimidazole (Lophine) Synthesis

The Mechanistic Landscape

To reduce side products, we must first understand the competitive pathways in the Radziszewski reaction. The synthesis involves the condensation of a 1,2-dicarbonyl (Benzil) with an aldehyde (Benzaldehyde) in the presence of Ammonia (from Ammonium Acetate).[1]

The Critical Failure Points:

-

Kinetic Traps (Iso-lophine): Incomplete cyclization or rearrangement can lead to the 2,4,4-triphenylimidazole isomer, though the 2,4,5-isomer is thermodynamically favored.

-

Oligomerization (Tars): Benzaldehyde is prone to self-condensation (Aldol-type) if the ammonia source is insufficient or the acid catalyst is too harsh.

-

Incomplete Conversion: Benzil is sterically bulky and hydrophobic; if it precipitates out before reacting, it becomes a persistent contaminant.

Mechanistic Pathway & Divergence

The following diagram maps the "Happy Path" to Lophine against the "Failure Modes" that generate impurities.

Figure 1: Reaction network showing the primary synthesis pathway (Blue/Yellow/Green) versus competitive side reactions (Red) leading to impurities.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Issue 1: "My product is brown and sticky instead of a pale powder."

Diagnosis: Thermal degradation or Aldol polymerization. Root Cause:

-

Overheating: Refluxing glacial acetic acid (>118°C) for extended periods without inert gas protection can oxidize the aldehyde or the product itself (forming piezochromic dimers).

-

Aldehyde Polymerization: If the ammonium acetate concentration drops (ammonia escapes), the aldehyde reacts with itself rather than the amine.

Corrective Action:

-

Temperature Control: Do not exceed 110°C. Use an oil bath rather than a heating mantle to prevent hot spots.

-

Ammonia Excess: Ensure a minimum 4:1 molar ratio of Ammonium Acetate to Benzil. The excess ammonia buffers the solution and ensures the aldehyde is trapped as an imine/aminal rather than polymerizing.

-

Inert Atmosphere: Flush the headspace with Nitrogen (

) during reflux to prevent oxidative darkening.

Issue 2: "NMR shows significant unreacted Benzil peaks."

Diagnosis: Solubility Mismatch (The "Benzil Trap"). Root Cause: Benzil is highly hydrophobic. In polar solvents like acetic acid or ethanol/water mixtures, it may precipitate out of the solution before it has time to react with the ammonia. Once solid, it is kinetically inert.

Corrective Action:

-

Solvent Tuning: If using Ethanol, add 10-20% Acetic Acid or THF to increase Benzil solubility.

-

Pre-dissolution Step: Dissolve the Benzil completely in the hot solvent before adding the Ammonium Acetate. This ensures the reaction starts in a homogeneous phase.

Issue 3: "The melting point is broad (268-272°C) instead of sharp (275-276°C)."

Diagnosis: Mixed crystal formation (Iso-lophine or solvent inclusion). Root Cause: Rapid cooling traps impurities inside the crystal lattice. Lophine forms strong hydrogen-bonded networks; if cooling is too fast, solvent molecules or isomers get "locked" inside.

Corrective Action:

-

Slow Crystallization: Turn off the heat and let the vessel cool to room temperature in the oil bath (over 2-3 hours). Do not plunge into ice immediately.

-

Recrystallization Protocol: See Section 3 below.

Optimized Experimental Protocol

Standardized for High Purity (>99%) and Minimal Side Products.

Reagents:

-

Benzil (10 mmol, 2.10 g)

-

Benzaldehyde (10 mmol, 1.06 g)

-

Ammonium Acetate (40 mmol, 3.08 g) – Note the 4x excess.

-

Solvent: Glacial Acetic Acid (20 mL)

Workflow:

-

Dissolution: Charge a round-bottom flask with Benzil and Glacial Acetic Acid. Heat to 60°C until Benzil is fully dissolved (Clear yellow solution).

-

Addition: Add Ammonium Acetate and Benzaldehyde.

-

Reaction: Attach a reflux condenser. Heat to gentle reflux (approx. 115°C) for 3 hours .

-

Checkpoint: The solution should darken slightly but remain transparent. Turbidity indicates premature precipitation.

-

-

Quenching: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a flocculent solid.

-

Neutralization: Adjust pH to ~7 using 10% Ammonium Hydroxide (

). Crucial: Acidic residues promote degradation during drying. -

Purification (The Golden Step):

Comparative Solvent Data

The choice of solvent dramatically impacts the impurity profile.

| Solvent System | Reaction Time | Yield (%) | Purity Profile | Primary Side Product |

| Glacial Acetic Acid | 3-4 h | 85-92% | High | Oxidative dimers (if overheated) |

| Ethanol (Reflux) | 6-8 h | 60-70% | Moderate | Unreacted Benzil (solubility issue) |

| Methanol + Zeolite | 2 h | 94% | Very High | Minimal (Green Chemistry route) |

| Solvent-Free (Melt) | 1 h | 80% | Low | Tars/Polymers (Thermal degradation) |

Table 1: Impact of solvent choice on reaction efficiency and product quality.

References

-

Radziszewski, B. (1882).[4][6] "Über Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

-

Wolinska-Mocydlarz, J., et al. (2006). "Synthesis and properties of new lophine derivatives." Journal of Alloys and Compounds, 423(1-2), 139-141.

-

Mettler Toledo. (n.d.). "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library.

-

University of Alberta. (n.d.). "Recrystallization - Single Solvent & Two-Solvent Methods." Department of Chemistry Undergraduate Labs.

-

Sharma, G., et al. (2014). "Synthesis and studies of electrochemical properties of lophine derivatives." RSC Advances, 4, 54740-54746.[7]

Sources

- 1. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Home Page [chem.ualberta.ca]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. jetir.org [jetir.org]

- 5. mt.com [mt.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and studies of electrochemical properties of lophine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

enhancing chemiluminescence of lophine derivatives

Welcome to the Technical Support Hub

Current Status: Operational Topic: 2,4,5-Triphenylimidazole (Lophine) & Derivatives Lead Scientist: Dr. A. Vance, Senior Application Specialist

This guide is designed for researchers experiencing suboptimal quantum yields or kinetic instability in lophine-based chemiluminescence (CL) systems. Unlike luminol, lophine requires specific environmental tuning to maximize its emission. Below, you will find mechanism-driven troubleshooting, structural optimization strategies, and validated protocols.

Module 1: The Mechanistic Pathway

To troubleshoot effectively, you must understand the failure points in the reaction mechanism. The emission stems from the relaxation of the excited benzoylbenzamidine anion.

Key Failure Points:

-

Hydroperoxide Instability: If the pH is too low (<10), the hydroperoxide intermediate does not form efficiently.

-

Water Quenching: The excited state is highly susceptible to non-radiative decay via solvent collision (water).

-

Radical Scavenging: Impurities in the buffer can terminate the radical anion before dioxetane formation.

Figure 1: The sequential oxidation pathway of lophine. Note the critical "Quenching" pathway (dashed red) which competes with light emission.

Module 2: Structural Optimization (FAQs)

Q: My quantum yield is significantly lower than Luminol. How can I improve the core molecule? A: Unsubstituted lophine has a relatively low quantum yield. You must modify the electronic density of the phenyl rings.

-

The Fix: Introduce Electron-Donating Groups (EDGs) on the phenyl rings, particularly at the para position of the 2-phenyl ring. This stabilizes the radical intermediate and facilitates the formation of the excited state.

-

Recommended Derivatives:

Q: I am using lophine as an enhancer for HRP (Horseradish Peroxidase) systems, but the signal is weak. A: Standard lophine is a poor enhancer. You need phenolic derivatives that can act as radical mediators.

-

Technical Insight: Derivatives like HPI have been shown to lower the detection limit of HRP to ~0.08 fmol, significantly outperforming 4-iodophenol (a standard enhancer).[1] The pyridyl nitrogen provides additional coordination sites for the catalyst.

Comparative Performance Data

| Compound | Substituent (R-group) | Relative Intensity | Kinetic Profile | Best Application |

| Lophine | -H | 1.0 (Baseline) | Fast Decay | General Education |

| Amino-Lophine | -N(CH3)2 | ~15x | Glow | Metal Ion Detection |

| HDI | -OH (Phenolic) | ~40x | Prolonged Glow | HRP Enhancer |

| HPI | -OH + Pyridyl rings | ~85x | High Stability | Ultrasensitive Immunoassays |

Module 3: Environmental Tuning (Troubleshooting)

Issue: "The signal appears as a flash and disappears instantly."

-

Diagnosis: This is "Flash Kinetics," typical of aqueous quenching. The excited state is deactivated by water molecules before it can emit a photon.

-

The Solution: Micellar Shielding.

-

Add a cationic surfactant like CTAB (Cetyltrimethylammonium bromide) or TTAB .

-

Mechanism: The hydrophobic lophine molecules solubilize inside the micelle core. This excludes water, reducing non-radiative decay and stabilizing the excited intermediate.

-

Protocol Adjustment: Add 1.0 mM CTAB to your reaction buffer.

-

Issue: "The reaction is sluggish/requires too much H2O2."

-

Diagnosis: High activation energy barrier.

-

The Solution: Metal Catalysis. [4]

-

Lophine oxidation is catalyzed effectively by transition metals, specifically Co(II) , Cu(II) , and Cr(III) .

-

Warning: Metal ions exhibit an "Inner Filter Effect" at high concentrations (absorbing the emitted light). Keep catalyst concentrations <

M.

-

Issue: "I am seeing inhibition in my biological assay."

-

Critical Alert: Recent studies indicate that certain lophine derivatives (specifically phenolic ones like HDI) can act as irreversible inhibitors of Monoacylglycerol Lipase (MAGL) . If your assay involves lipid metabolism, lophine derivatives may interfere with the enzymatic activity itself, not just the readout.

Module 4: Standardized Enhanced Lophine Protocol

This SOP integrates surfactant shielding and catalytic enhancement for maximum signal-to-noise ratio.

Reagents:

-

Stock A (Substrate): 1 mM Lophine derivative (e.g., HPI) in Ethanol.

-

Stock B (Buffer/Surfactant): 100 mM Carbonate Buffer (pH 10.5) + 5 mM CTAB.

-

Stock C (Oxidant): 100 mM

(Prepare fresh). -

Stock D (Catalyst): 10

M

Workflow:

Figure 2: Step-by-step injection protocol for plate-reader or flow-injection analysis.

Troubleshooting the Protocol:

-

Precipitation: If the solution turns cloudy upon adding Stock A to B, the ethanol concentration is too low. Increase ethanol content to 10% v/v in the final mix.

-

High Background: Old

can disproportionate. Use semiconductor-grade peroxide.

References

-

Mechanism of Lophine Oxidation: White, E. H., & Harding, M. J. (1964). The Chemiluminescence of Lophine and Its Derivatives. Journal of the American Chemical Society.

-

Lophine Derivatives as HRP Enhancers: Kuroda, N., et al. (2013).[1] Evaluation of lophine derivatives as L-012-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2.[1][2] Analytical Sciences.[5][6]

-

Metal Catalysis & Detection: Nakahara, S., et al. (1982). Chemiluminescence for the determination of traces of cobalt(II) by continuous flow and flow injection methods.[5] Analytica Chimica Acta.

-

Micellar Enhancement (Surfactants): Lin, J. M., & Yamada, M. (2003). Micellar Enhancement of Chemiluminescence. Chemistry LibreTexts / Recent Res. Devel. Pure. Applied Chem.

-

MAGL Inhibition Interference: Scalacci, N., et al. (2025). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. ResearchGate.[3][7]

Sources

- 1. Evaluation of lophine derivatives as L-012 (luminol analog)-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CatalystTech Support Center: Imidazole Synthesis Guide

Ticket ID: IMD-SYN-402 Subject: Optimization of Catalyst Selection for 2,4,5-Trisubstituted Imidazoles Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Select Your Route

Before proceeding with a specific protocol, use this decision matrix to identify the optimal catalytic system based on your substrate constraints and laboratory capabilities.

Figure 1: Decision matrix for catalyst selection based on substrate stability and process requirements.

Technical Support Modules

Module A: The "Green" Standard (Molecular Iodine)

Applicability: High-throughput screening, acid-sensitive substrates, and metal-free requirements.

Core Principle: Molecular iodine (

Standard Operating Procedure (SOP):

-

Reagents: Benzil (1.0 mmol), Aldehyde (1.0 mmol), Ammonium Acetate (4.0 mmol), Molecular Iodine (5 mol%).

-

Solvent: Ethanol (5 mL) or Solvent-Free (Grinding).

-

Condition: Reflux for 30–60 minutes (or microwave irradiation for 5 mins).

-